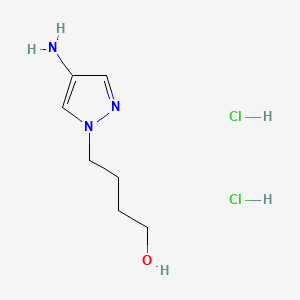
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride is a chemical compound with a molecular formula of C7H13N3O·2HCl. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of enzymes like p38MAPK and various kinases . This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-amino-1H-pyrazol-1-yl)butan-1-ol dihydrochloride include other aminopyrazole derivatives, such as:
- 3-aminopyrazoles
- 4-aminopyrazoles
- 5-aminopyrazoles
These compounds share the pyrazole ring structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C7H15Cl2N3O |
|---|---|
Peso molecular |
228.12 g/mol |
Nombre IUPAC |
4-(4-aminopyrazol-1-yl)butan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H13N3O.2ClH/c8-7-5-9-10(6-7)3-1-2-4-11;;/h5-6,11H,1-4,8H2;2*1H |
Clave InChI |
MMJQYPPYGCDKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCCCO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


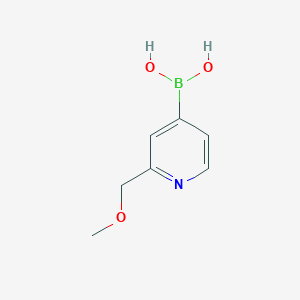
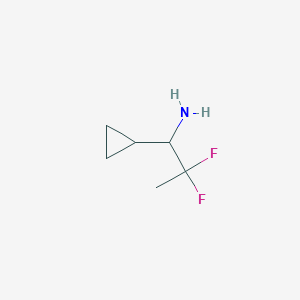
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
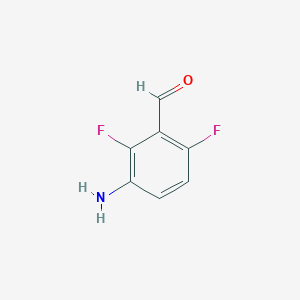
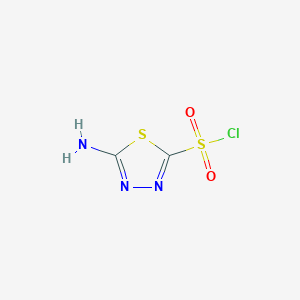
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

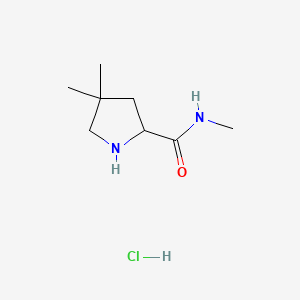
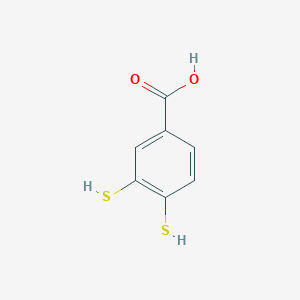
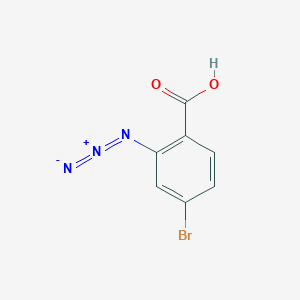
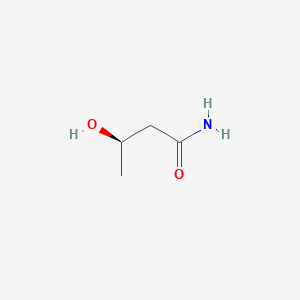
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)
![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
